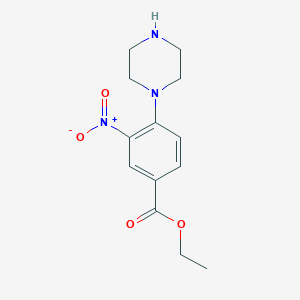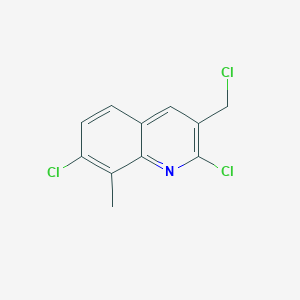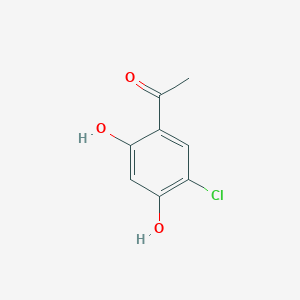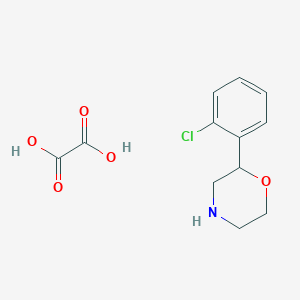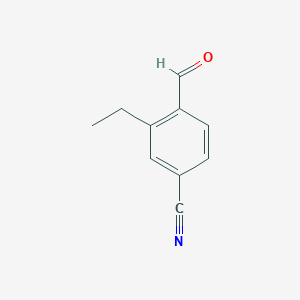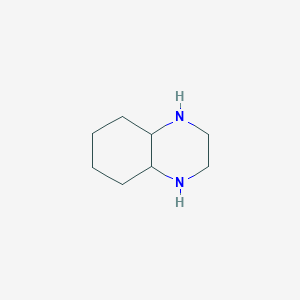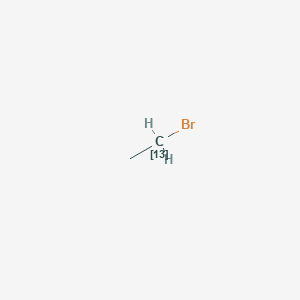
Bromoethane-1-13C
Übersicht
Beschreibung
Bromoethane-1-13C, also known as Ethyl-1-13C bromide, is a chemical compound used for research and development . It has a molecular formula of C2H5Br and a molecular weight of 109.96 .
Synthesis Analysis
This compound can be synthesized through various methods. One method involves reacting ethanol with a mixture of hydrobromic and sulfuric acids . Another method involves refluxing ethanol with phosphorus and bromine, where phosphorus tribromide is generated in situ .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CH3*CH2Br . The compound contains a 13C-labeled carbon atom in the ethyl group.Chemical Reactions Analysis
This compound reacts differently with KOH depending on the medium. With alcoholic KOH, ethene is produced, while with aqueous KOH, ethanol is formed .Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid with a boiling point of 37-40°C and a melting point of -119°C . It has a density of 1.473 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Analytical Chemistry
Drinking Water Disinfection Byproducts : Research has identified brominated nitromethanes, including bromoethane derivatives, as potent cytotoxins and genotoxins present in drinking water as disinfection byproducts. These compounds pose potential hazards to public health and the environment due to their toxic effects on mammalian cells (Plewa et al., 2004).
Brominated Flame Retardants in Sediments : The detection of brominated flame retardants, including bromoethane derivatives, in sediment cores from the North American Great Lakes, highlights their environmental persistence. Emerging brominated flame retardants were found in lower concentrations compared to other well-known pollutants but are of concern due to their increasing levels in recent years (Yang et al., 2012).
Polymer Science and Material Engineering
- Precision Polyethylene Structures : A study on the synthesis and characterization of precision polyethylene structures containing halogens, including bromine, demonstrated the use of ADMET polymerization chemistry for creating halogen-containing polyethylene derivatives. This approach allows for unprecedented control in synthesizing these materials, which have applications in various material science fields (Boz et al., 2006).
Analytical and Synthetic Chemistry
Nuclear Magnetic Shielding and Spin-Spin Coupling : The investigation of 13C and 1H nuclear magnetic shielding and spin-spin coupling constants of 13C-enriched bromomethane in the gas phase provided valuable data for understanding the molecular interactions and structural dynamics of brominated compounds (Jackowski et al., 2007).
Isotope Analysis for Environmental Fate Study : The development of a compound-specific isotope analysis method for the herbicide bromoxynil, which includes bromoethane derivatives, helps in studying its environmental fate. This method allows for the analysis of photo-degradation processes, providing insights into the mechanisms of degradation under different environmental conditions (Knossow et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bromo(113C)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583916 | |
| Record name | Bromo(1-~13~C)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92276-91-0 | |
| Record name | Bromo(1-~13~C)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92276-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




